H-Met-Val-OH

Description

Overview of Dipeptide Classification and Their Biological Significance

A dipeptide is a molecule formed when two amino acids are joined by a single peptide bond through a condensation reaction. taylorandfrancis.com Peptides are classified based on the number of amino acid residues they contain; dipeptides, therefore, represent the simplest class of peptides. taylorandfrancis.com Their classification is further specified by the constituent amino acids, such as in glycylglycine, which is composed of two glycine molecules. taylorandfrancis.com

Dipeptides are not merely intermediates in protein digestion and synthesis; they possess a range of distinct biological functions. These roles include acting as intracellular pH buffers, inhibiting oxidative reactions, activating enzymes, and functioning as neurotransmitters. taylorandfrancis.com For instance, histidine-containing dipeptides like carnosine are known to neutralize reactive species and regulate acid-base balance in tissues such as skeletal muscle. taylorandfrancis.com Research has also shown that specific dipeptides, like methionyl-methionine (Met-Met), can enhance milk protein synthesis in bovine mammary cells and lactating mice, demonstrating a higher efficacy in some cases than their free amino acid counterparts. nih.govnih.gov

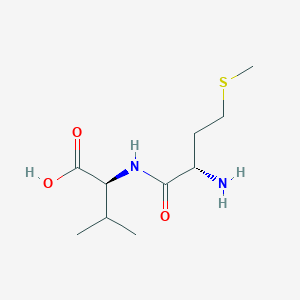

Structural Context of the H-Met-Val-OH Dipeptide within Amino Acid Sequences

The chemical structure of this compound is explicitly defined by its name. It is composed of two amino acids: Methionine (Met) and Valine (Val). medchemexpress.comprepchem.com The standard nomenclature provides key structural details:

H- : This prefix indicates a free, unprotected amine group (-NH2) at the N-terminus of the molecule, which belongs to the methionine residue. medchemexpress.comrsc.org

-Met-Val- : This denotes the sequence of the amino acids, where methionine is the N-terminal residue and valine is the C-terminal residue. They are linked by a peptide bond formed between the carboxyl group of methionine and the amino group of valine.

-OH : This suffix signifies a free, unprotected carboxyl group (-COOH) at the C-terminus, belonging to the valine residue. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H20N2O3S | Calculated |

| Molecular Weight | 248.34 g/mol | Calculated |

| Melting Point | 227-229 °C (decomposes) | prepchem.com |

| Solubility | Water Soluble | prepchem.com |

Historical and Current Academic Perspectives on this compound Research

Academic interest in this compound can be traced back to fundamental peptide chemistry. A 1977 patent detailed a procedure for the preparation of L-methionyl-L-valine, establishing its melting point and water solubility. prepchem.com This early work laid the groundwork for future functional studies.

Current research has shifted from simple synthesis to exploring the specific biological roles and interactions of this compound. Two primary areas of investigation have emerged:

Enzymology and Metabolism : A significant study in 2005 investigated whether peptides with a free N-terminal methionine could be substrates for Flavin-containing monooxygenases (FMOs), a family of enzymes involved in the metabolism of various compounds. researchgate.net The research found that this compound is indeed oxidized by cDNA-expressed human FMO1 and FMO3. medchemexpress.comresearchgate.net The activity of FMO3 with this compound was notable, although lower than with free methionine at higher concentrations. researchgate.net Conversely, FMO1 exhibited much lower activity with this compound compared to other substrates like H-Met-Phe-OH. researchgate.net This highlights the specificity of enzyme-substrate interactions.

Neurobiology : More recently, a 2022 study identified this compound as a bioactive compound isolated from cockscomb hydrolysate. medchemexpress.com The research demonstrated that this compound synergistically promotes neurite growth in PC12 cells when used in conjunction with dibutyryl cyclic AMP (Bt2cAMP). medchemexpress.com This finding suggests potential applications for the dipeptide in promoting neurite outgrowth. medchemexpress.com

Furthermore, related research on the isomeric dipeptide, Valyl-Methionine (Val-Met), has employed quantum chemical and spectroscopic methods to analyze its conformational structures. researchgate.net Such theoretical studies are vital for understanding how the molecule's shape influences its biological activity. researchgate.net

Table 2: Summary of Key Research Findings on this compound

| Research Area | Key Finding | Model System | Publication Year |

|---|---|---|---|

| Enzymology | Substrate for Flavin-containing monooxygenases (FMO1 and FMO3). medchemexpress.comresearchgate.net | cDNA-expressed human FMOs | 2005 |

| Neurobiology | Synergistically promotes neurite growth in the presence of Bt2cAMP. medchemexpress.com | PC12 cells | 2022 |

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S/c1-6(2)8(10(14)15)12-9(13)7(11)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFJQOMZCSHBMY-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426665 |

Source

|

| Record name | L-Methionyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14486-13-6 |

Source

|

| Record name | L-Methionyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Mechanistic Studies of H-met-val-oh

Modulation of Flavin-Containing Monooxygenases (FMOs) by H-Met-Val-OH

Flavin-containing monooxygenases (FMOs) are a class of enzymes that catalyze the NADPH-dependent oxidation of various compounds containing sulfur, nitrogen, or selenium. nih.gov Research has explored whether methionine-containing peptides, such as this compound, can serve as substrates for these enzymes.

In Vitro Activity Profile Against FMO1 and FMO3 Isoforms

In vitro studies using human cDNA-expressed FMOs have demonstrated that this compound is a substrate for both FMO1 and FMO3 isoforms, while FMO5 shows no activity. nih.govbocsci.com The catalytic activity, however, varies significantly between the active isoforms and is dependent on substrate concentration.

With FMO3, the enzymatic activity observed with this compound was lower than that measured with free L-methionine at a 5 mM concentration. nih.govbocsci.com In contrast, at a 1 mM concentration, the activity with methionine was similar to that with the dipeptide. nih.govbocsci.com The activity of FMO1 towards this compound was found to be considerably lower than its activity with either L-methionine or another dipeptide, H-Met-Phe-OH. nih.govbocsci.com

Table 1: Comparative Activity of FMO1 and FMO3 with Methionine-Containing Substrates

This table summarizes the relative enzymatic activity of FMO1 and FMO3 with L-Methionine, this compound, and H-Met-Phe-OH based on in vitro assays. nih.govbocsci.com

| Enzyme Isoform | Substrate | Relative Activity Profile |

|---|---|---|

| FMO1 | L-Methionine | Moderate Activity |

| This compound | Much Lower Activity | |

| H-Met-Phe-OH | Moderate Activity (similar to L-Methionine) | |

| FMO3 | L-Methionine | High Activity |

| This compound | Lower activity than L-Methionine at 5 mM; Similar at 1 mM | |

| H-Met-Phe-OH | Lower activity than L-Methionine at 5 mM; Similar at 1 mM |

Neurite Outgrowth Promotion by this compound

This compound has been investigated for its potential to promote the formation of neurites, which are projections from the cell body of a neuron. These studies often utilize PC12 neural cell models, which are a common tool in neurobiological research.

Synergistic Effects with Dibutyryl Cyclic AMP in PC12 Neural Cell Models

Research has shown that this compound can synergistically enhance neurite growth in PC12 cells when co-administered with Dibutyryl cyclic AMP (Bt2cAMP). medchemexpress.commedchemexpress.com In experiments, PC12 cells were cultured with varying concentrations of this compound (ranging from 0.2 µM to 200 µM) in the presence of 0.5 mM Bt2cAMP. researchgate.netmdpi.com The results indicated a cooperative effect, where the combination of this compound and Bt2cAMP led to a greater promotion of neurite formation than would be expected from either compound alone. medchemexpress.commedchemexpress.com

Comparative Biological Activity with Constituent Amino Acids and Dipeptide Isomers (e.g., H-Val-Met-OH) in Neurite Formation

To understand the structural requirements for its activity, the neurite outgrowth-promoting effect of this compound was compared to its constituent amino acids, L-valine and L-methionine, and its dipeptide isomer, H-Val-Met-OH. researchgate.netmdpi.com

Studies on compounds derived from cockscomb hydrolysate found that both L-valine and L-methionine individually promote neurite formation in the presence of Bt2cAMP, with their mixture showing a higher activity than either amino acid alone. researchgate.netmdpi.com However, the dipeptides formed by these amino acids, this compound and H-Val-Met-OH, exhibited only weak neurite outgrowth-promoting activity under the same conditions. researchgate.net This suggests that while the constituent amino acids are active, their linkage into these specific dipeptide structures diminishes their direct efficacy in this assay.

Table 2: Neurite Outgrowth Promotion in PC12 Cells (in the presence of 0.5 mM Bt2cAMP)

This table compares the neurite formation activity of constituent amino acids and their dipeptide forms at various concentrations. researchgate.netresearchgate.net

| Compound | Concentration (µM) | Relative Neurite Outgrowth-Promoting Activity |

|---|---|---|

| Mixture (Valine + Methionine) | 2 | Moderate |

| 20 | High | |

| 200 | High (Slightly lower than 20 µM) | |

| This compound | 2 | Weak/Negligible |

| 20 | Weak | |

| 200 | Weak | |

| H-Val-Met-OH | 2 | Weak/Negligible |

| 20 | Weak | |

| 200 | Weak |

Implications for Neuronal Development and Regeneration Research

The findings related to this compound hold several implications for the field of neuronal research. The synergistic promotion of neurite outgrowth with Bt2cAMP suggests that this dipeptide may interact with or modulate intracellular signaling pathways, such as the cyclic AMP pathway, which is known to be involved in neuronal differentiation and axon guidance. medchemexpress.commedchemexpress.com Although its direct activity is weak compared to its constituent amino acids, its ability to act as a modulator highlights the complexity of peptide-based regulation in neuronal systems. researchgate.net

Furthermore, the discovery that peptides with N-terminal methionine residues can be substrates for FMOs opens a new avenue for investigating the role of these enzymes in the central nervous system. nih.gov The oxidation of methionine residues can alter protein structure and function, and the enzymatic control of this process by FMOs could be a significant, yet under-explored, mechanism in neuronal health and disease. nih.govebi.ac.uk These dual findings—modulating neurite outgrowth and serving as an FMO substrate—position this compound as a compound of interest for further studies into the molecular mechanisms governing neuronal development and potential therapeutic strategies for regeneration.

Broader Bioactivity Spectrum within Dipeptide and Oligopeptide Research Paradigms

The dipeptide this compound, composed of methionine and valine, is a subject of interest within the broader scientific exploration of short-chain peptides. Its biological significance is understood by examining both its specific activities and the general functional paradigms of dipeptides and oligopeptides.

Exploration of Neuroprotective Properties and Cellular Growth Factor Potentials

The potential of this compound to influence neuronal cells has been a subject of specific investigation, particularly concerning its role in promoting neurite outgrowth, a fundamental process in neuronal development and repair.

Research has shown that while the constituent amino acids of this compound, L-methionine and L-valine, individually exhibit neurite outgrowth-promoting activity, the dipeptide itself demonstrates weak activity in this regard. nih.gov In a study using PC12 cells, a common model for neuronal differentiation, both valine and methionine were found to promote the formation of neurites. nih.gov A mixture of these two amino acids showed a higher ratio of neurite formation than either amino acid alone, suggesting a synergistic effect. nih.gov However, when tested as the dipeptide this compound, the neurite outgrowth-promoting activity was found to be weak. nih.gov

Despite the weak direct activity in promoting neurite outgrowth, this compound has been noted for its potential applications in the growth of neuritis. medchemexpress.com Further research indicates that this compound exhibits activity against Flavin-containing monooxygenase (FMO) 1 and FMO3. medchemexpress.com FMOs are enzymes involved in the metabolism of a variety of xenobiotics and endogenous compounds, and their modulation can have implications for cellular health and response to stress.

The concept of neuroprotection is closely linked to the ability of compounds to support neuronal survival and function. Brain-Derived Neurotrophic Factor (BDNF) is a key protein in neurogenesis, neuronal survival, and synaptic plasticity. nih.gov The common Val66Met polymorphism in the BDNF gene, which involves a substitution of valine for methionine, has been extensively studied for its impact on brain structure and function, highlighting the importance of these amino acids in neurological processes. nih.govnih.gov While not a direct measure of this compound activity, this underscores the significance of its constituent amino acids in the realm of neurobiology.

In the context of cellular growth, some dipeptides and their analogs are known to be involved in signaling pathways that regulate cell growth and differentiation. For instance, the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is crucial for cell growth, motility, and morphogenesis, involves proteolytic cleavage for its activation. oatext.comnih.gov While direct involvement of this compound in such pathways is not established, the presence of methionine and valine in various biological signaling molecules points to their fundamental role in cellular processes. One study noted that mesenchymal stem cell (MSC) treatment in a mouse model led to the downregulation of Methionyl-Valine, suggesting its potential involvement in metabolic regulation associated with aging and cellular health. researchgate.net

Table 1: Investigated Biological Activities of this compound and its Constituent Amino Acids

| Compound/Molecule | Investigated Activity | Model System | Finding |

| This compound | Neurite Outgrowth Promotion | PC12 Cells | Weak activity observed. nih.gov |

| This compound | Enzyme Activity | cDNA expressing FMO1 and FMO3 | Exhibits activity against these enzymes. medchemexpress.com |

| This compound | Metabolic Regulation | Senescence-accelerated mouse model | Downregulated by mesenchymal stem cell treatment. researchgate.net |

| L-Methionine | Neurite Outgrowth Promotion | PC12 Cells | Showed neurite outgrowth-promoting activity. nih.gov |

| L-Valine | Neurite Outgrowth Promotion | PC12 Cells | Showed neurite outgrowth-promoting activity. nih.gov |

| Mixture of L-Methionine and L-Valine | Neurite Outgrowth Promotion | PC12 Cells | Higher ratio of neurite formation than individual amino acids. nih.gov |

Relevance to General Dipeptide Biofunctions (e.g., Anti-tumor, Nutritional)

Beyond the specific studies on this compound, its potential biological activities can be contextualized by examining the well-established functions of dipeptides as a class of molecules.

Anti-tumor Properties:

Dipeptides and their derivatives have been shown to possess a wide range of bioactivities, including anti-tumor effects. Certain dipeptides can induce apoptosis in cancer cells, inhibit tumor growth, and modulate the immune response against tumors. For example, carnosine (β-alanyl-L-histidine) has demonstrated the ability to decrease the viability of cancer cells and reduce tumor growth in animal models. researchgate.netgoogle.com Muramyl dipeptide (MDP) and its analogs are known for their immunostimulatory activity, which can contribute to their anti-cancer effects. nih.govtmiclinode.com The anti-tumor activity of dipeptides can be attributed to various mechanisms, including the selective toxicity towards cancer cells and the modulation of signaling pathways involved in cell proliferation and survival. While no specific anti-tumor studies on this compound are prominently available, its nature as a dipeptide suggests it could be a candidate for such investigations.

Nutritional Relevance:

From a nutritional standpoint, dipeptides play a crucial role in protein metabolism. They are absorbed more rapidly than free amino acids due to a distinct uptake mechanism in the intestines. oatext.comresearchgate.net This efficient absorption makes dipeptides valuable components of specialized nutritional formulations, such as those for clinical nutrition or sports supplements. researchgate.net

Table 2: General Biofunctions of Dipeptides

| Biofunction | Examples of Active Dipeptides/Analogs | General Mechanism of Action |

| Anti-tumor | Carnosine, Muramyl Dipeptide (MDP) analogs, Thiourea-containing dipeptides | Induction of apoptosis, inhibition of cell proliferation, immunomodulation, selective toxicity to cancer cells. nih.govresearchgate.netgoogle.com |

| Nutritional | Ala-Gln, Gly-Tyr | Rapid intestinal absorption via specific transporters, high solubility and stability, efficient delivery of amino acids for protein synthesis. oatext.comresearchgate.net |

| Neuroactivity | Various dipeptides | Can act as neurotransmitters or neuromodulators, or influence neuronal processes like neurite outgrowth. nih.gov |

| Antioxidant | Dipeptides containing Trp, Tyr, His, Cys, Met | Scavenging of free radicals, chelation of metal ions. |

Metabolic Fate and Degradation Pathways of H-met-val-oh in Biological Systems

Biotransformation by Flavin-Containing Monooxygenases

Flavin-containing monooxygenases (FMOs) are a family of microsomal enzymes that play a significant role in the metabolism of xenobiotics and some endogenous compounds. nih.govturkjps.orgwikipedia.org These enzymes utilize NADPH and molecular oxygen to catalyze the oxygenation of compounds containing a nucleophilic heteroatom, such as sulfur or nitrogen. turkjps.orgwikipedia.orgebi.ac.uk In mammals, five active FMO isoforms have been identified, each with distinct tissue expression and substrate specificities. nih.gov The catalytic mechanism of FMOs involves the reduction of the FAD prosthetic group by NADPH, followed by the binding of molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate. turkjps.orgwikipedia.orgmdpi.com This activated oxygen species is then transferred to a suitable substrate. wikipedia.orgmdpi.com

The dipeptide H-Met-Val-OH, which contains a free N-terminal methionine residue, is a substrate for certain FMO isoforms. nih.govmedchemexpress.com The sulfur atom within the methionine side chain is susceptible to oxidation by these enzymes. Research utilizing human cDNA-expressed FMOs has demonstrated that FMO1 and FMO3 can metabolize this compound, whereas the FMO5 isoform is inactive towards this dipeptide. nih.gov

The efficiency of this metabolic process varies between the active FMO isoforms. With human FMO3, the rate of this compound oxidation was comparable to or slightly lower than that of free L-methionine. nih.gov In contrast, human FMO1 displayed significantly lower activity towards this compound when compared to its activity with L-methionine or another methionine-containing dipeptide, H-Met-Phe-OH. nih.govresearchgate.net This suggests that while the free N-terminal methionine is a recognition point for the enzyme, the adjacent valine residue may influence the binding affinity or catalytic efficiency of FMO1. nih.gov

Comparative Enzymatic Activity of Human FMO1 and FMO3

This table summarizes the relative oxidative activity of FMO1 and FMO3 towards this compound and related substrates, based on findings from studies with cDNA-expressed human enzymes. nih.gov

| Enzyme | Substrate | Observed Relative Activity | Reference |

|---|---|---|---|

| FMO1 | This compound | Much lower than with Methionine or H-Met-Phe-OH | nih.govresearchgate.net |

| Methionine | High | nih.gov | |

| FMO3 | This compound | Similar to or slightly lower than with Methionine | nih.gov |

| Methionine | High | nih.gov | |

| FMO5 | This compound | Inactive | nih.gov |

General Dipeptide Transport and Catabolism

The absorption and processing of dipeptides like this compound are fundamental aspects of protein metabolism, handled by specialized transport systems and degradative enzymes.

The cellular uptake of di- and tripeptides is primarily mediated by proton-coupled oligopeptide transporters (POTs), which belong to the Solute Carrier (SLC15) family. mdpi.comnih.govelifesciences.org The two best-characterized transporters are PepT1 (SLC15A1) and PepT2 (SLC15A2). nih.govnih.gov These transporters facilitate the movement of peptides across the cell membrane against a concentration gradient, a process driven by an inwardly directed proton gradient. mdpi.comnih.gov

PepT1 and PepT2 exhibit broad substrate specificity, recognizing and transporting the vast majority of the possible 400 dipeptides and 8000 tripeptides, largely independent of the chemical nature of the amino acid side chains. mdpi.comnih.govnih.gov Therefore, this compound is recognized as a substrate for these transporters. Following transport into the cytoplasm, these peptides are typically hydrolyzed into their constituent amino acids. mdpi.comnih.gov

The two transporters have distinct expression patterns and transport kinetics. physiology.org

PepT1 is characterized as a low-affinity, high-capacity system. physiology.org It is predominantly expressed on the apical membrane of intestinal epithelial cells, where it plays a crucial role in absorbing digested dietary protein. mdpi.comnih.gov

PepT2 is a high-affinity, low-capacity transporter. nih.govphysiology.org It is most prominently found in the kidney, where it is responsible for reabsorbing peptides from the glomerular filtrate, but it is also expressed in other tissues, including the brain and lungs. mdpi.comnih.gov

Characteristics of Human Peptide Transporters PepT1 and PepT2

This table provides a comparative overview of the key features of the primary human di- and tripeptide transporters, PepT1 and PepT2.

| Feature | PepT1 (SLC15A1) | PepT2 (SLC15A2) | Reference |

|---|---|---|---|

| Affinity/Capacity | Low-affinity, high-capacity | High-affinity, low-capacity | nih.govphysiology.org |

| Primary Location | Small intestine (apical membrane) | Kidney (apical membrane), Brain, Lungs | mdpi.comnih.gov |

| Primary Function | Absorption of dietary peptides | Reabsorption of filtered peptides | mdpi.comnih.gov |

| Driving Force | Electrochemical proton gradient | mdpi.comnih.gov | |

| Substrate Scope | Broad; most di- and tripeptides, various peptidomimetic drugs | mdpi.comnih.gov |

Upon entering the cell, or while in circulation, this compound is subject to cleavage by endogenous peptidases. nih.gov These enzymes catalyze the hydrolysis of the peptide bond linking the methionine and valine residues, thereby releasing the individual amino acids. nih.gov The intracellular environment contains a variety of peptidases, including aminopeptidases that cleave single amino acids from the N-terminus of peptides and dipeptidyl peptidases that can cleave dipeptides. csic.esnih.gov This enzymatic degradation is a rapid and efficient process, ensuring that the biological effects of peptides are often transient and tightly regulated. nih.govplos.org The administration of exogenous peptides can lead to competition for these degradative enzymes, potentially inhibiting the breakdown of endogenous peptides. nih.gov

Mechanisms of Cellular Uptake via Peptide Transporters (e.g., PepT1, PepT2)

Contextual Influence of Constituent Amino Acid Metabolism on Cellular Processes

The degradation of this compound releases methionine and valine, two essential amino acids that are not merely structural components but also active participants and regulators of critical cellular pathways, particularly those governing protein balance.

The availability of methionine and valine directly influences the rates of protein synthesis (anabolism) and protein degradation (catabolism).

Methionine: As the initiating amino acid for the synthesis of nearly all eukaryotic proteins, methionine availability is a critical checkpoint for translation. researchgate.netfrontiersin.org A deficiency in methionine directly inhibits protein synthesis and can trigger an increase in protein degradation. researchgate.net Conversely, adequate methionine levels can suppress proteolysis. researchgate.net Beyond its role as a building block, methionine is metabolized into S-adenosylmethionine (SAM), the universal methyl donor for the methylation of proteins, DNA, and RNA, processes that are fundamental to epigenetic regulation and signal transduction. frontiersin.orgcreative-proteomics.comnih.gov Methionine metabolism is also linked to the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. creative-proteomics.comnih.gov

Valine: As a branched-chain amino acid (BCAA), valine serves as a substrate for protein synthesis and also possesses regulatory functions. springermedizin.defrontiersin.org BCAAs collectively have been shown to stimulate muscle protein synthesis and inhibit protein degradation. springermedizin.defrontiersin.org Valine is catabolized predominantly in skeletal muscle, where its carbon skeleton can be converted into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, thus linking amino acid metabolism with cellular energy production. libretexts.orgpublish.csiro.aunih.gov Studies have also shown that valine released from the degradation of existing proteins contributes significantly to the intracellular pool of amino acids available for the synthesis of new proteins. nih.gov

Roles of Methionine and Valine in Protein Turnover

This table summarizes the principal functions of the constituent amino acids of this compound in the regulation of cellular protein synthesis and degradation.

| Amino Acid | Role in Protein Synthesis | Role in Protein Degradation | Other Key Functions | Reference |

|---|---|---|---|---|

| Methionine | Essential initiating amino acid; availability is rate-limiting. | Adequate levels inhibit protein degradation pathways. | Precursor to SAM, the universal methyl donor; influences mTOR signaling. | researchgate.netfrontiersin.orgcreative-proteomics.comnih.gov |

| Valine | Essential building block; part of the BCAA group that stimulates synthesis. | Part of the BCAA group that inhibits proteolysis. | Catabolized in muscle for energy (TCA cycle intermediate). | springermedizin.defrontiersin.orgpublish.csiro.au |

Role in N-end Rule Pathway Stability (referencing N-terminal Methionine/Valine)

The metabolic stability of the dipeptide this compound within biological systems is intrinsically linked to the principles of the N-end rule pathway. This pathway dictates the in vivo half-life of a protein based on the identity of its N-terminal amino acid residue. wikipedia.org The N-terminal residue acts as a degradation signal, or degron, which determines whether the protein is targeted for degradation. caltech.edunih.gov The specific amino acids at the N-terminus, in this case, Methionine (Met) and, upon its potential cleavage, Valine (Val), play a crucial role in the stability of the peptide.

In eukaryotes, the N-end rule pathway is a component of the ubiquitin system, which marks proteins for degradation by the 26S proteasome. nih.gov The pathway has two main branches: the Arg/N-end rule pathway, which recognizes unacetylated N-terminal residues, and the Ac/N-end rule pathway, which targets N-α-terminally acetylated (Nt-acetylated) residues. nih.govnih.gov The stability conferred by an N-terminal residue can vary significantly between organisms. wikipedia.org

N-terminal Methionine as a Degradation Signal

Virtually all nascent proteins in eukaryotes begin with Methionine. nih.gov This initial Methionine can be co-translationally cleaved by Methionine aminopeptidases (MetAPs). nih.govexlibrisgroup.com The efficiency of this removal is dependent on the size of the adjacent (penultimate) residue. researchgate.net If the penultimate residue is small and uncharged, such as Glycine, Alanine, Serine, Cysteine, Threonine, Proline, or Valine, the N-terminal Methionine is often cleaved. researchgate.net Conversely, if the adjacent residue is bulky, the Methionine is typically retained. oup.com

When Methionine is retained at the N-terminus, its stability is conditional. Unacetylated N-terminal Methionine, particularly when followed by a hydrophobic residue, can be recognized by Ubr1, a ubiquitin ligase of the Arg/N-end rule pathway, marking the protein for degradation. nih.gov However, N-terminal Methionine is frequently N-terminally acetylated. exlibrisgroup.com This Nt-acetylated Methionine can then act as a degradation signal (an AcN-degron) targeted by the Doa10 ubiquitin ligase in the Ac/N-end rule pathway. nih.govexlibrisgroup.com This dual recognition system ensures that proteins with N-terminal Methionine can be targeted for degradation regardless of their acetylation status. nih.gov

N-terminal Valine as a Stabilizing/Destabilizing Residue

In the case of this compound, the presence of Valine as the second residue suggests that the initial Methionine is likely to be cleaved by MetAPs, exposing Valine as the new N-terminal residue. researchgate.net Once exposed, the stability conferred by N-terminal Valine depends on the specific N-end rule pathway of the organism.

In mammalian cells, Valine is generally considered a stabilizing residue, contributing to a long protein half-life of approximately 100 hours. wikipedia.org However, in the context of the Ac/N-end rule pathway, if the exposed N-terminal Valine becomes Nt-acetylated, it can be recognized as a secondary destabilizing residue. nih.govexlibrisgroup.com This acetylation event would convert it into an AcN-degron, targeting the peptide for degradation. nih.gov

In bacteria, such as Escherichia coli, the rules differ. While residues like arginine, lysine, and leucine are destabilizing, Valine is considered a stabilizing residue. wikipedia.org Interestingly, certain mutations in the bacterial N-recognin ClpS can expand its substrate recognition to include N-terminal Valine, highlighting the specificity of these pathways. pnas.orgpnas.org

The following table summarizes the half-lives of proteins based on their N-terminal residue in mammalian systems, illustrating the relative stability of Methionine and Valine.

| N-Terminal Amino Acid | Half-Life in Mammalian Reticulocytes | Classification |

| Valine (Val) | 100 hours | Stabilizing |

| Methionine (Met) | 30 hours | Stabilizing |

| Glycine (Gly) | 30 hours | Stabilizing |

| Proline (Pro) | 20 hours | Stabilizing |

| Isoleucine (Ile) | 20 hours | Stabilizing |

| Threonine (Thr) | 7.2 hours | Stabilizing |

| Alanine (Ala) | 4.4 hours | Stabilizing |

| Histidine (His) | 3.5 hours | Destabilizing (Type 2) |

| Tryptophan (Trp) | 2.8 hours | Destabilizing (Type 2) |

| Tyrosine (Tyr) | 2.8 hours | Destabilizing (Type 2) |

| Serine (Ser) | 1.9 hours | Stabilizing |

| Asparagine (Asn) | 1.4 hours | Destabilizing (Secondary) |

| Lysine (Lys) | 1.3 hours | Destabilizing (Type 1) |

| Cysteine (Cys) | 1.2 hours | Destabilizing (Secondary) |

| Aspartate (Asp) | 1.1 hours | Destabilizing (Secondary) |

| Phenylalanine (Phe) | 1.1 hours | Destabilizing (Type 2) |

| Glutamate (Glu) | 1.0 hour | Destabilizing (Secondary) |

| Arginine (Arg) | 1.0 hour | Destabilizing (Type 1) |

| Glutamine (Gln) | 0.8 hours | Destabilizing (Secondary) |

| Data sourced from mammalian reticulocyte studies. wikipedia.org |

Interactions of H-met-val-oh with Specific Biological Targets and Cellular Pathways

Direct Enzymatic Interactions: Flavin-Containing Monooxygenases as Primary Targets

The primary documented enzymatic interaction of H-Met-Val-OH involves the Flavin-Containing Monooxygenases (FMOs), a family of microsomal enzymes that oxidize various compounds containing sulfur, nitrogen, or selenium. nih.gov Research has shown that peptides with a free N-terminal methionine, such as this compound, can serve as substrates for these enzymes. nih.gov

Specifically, this compound is oxidized by human FMO isoforms 1 and 3 (FMO1 and FMO3) expressed via cDNA. medchemexpress.com The dipeptide is oxidized by human FMO1 at a concentration of 5 mM and by human FMO3 at concentrations of 1 mM and 5 mM. medchemexpress.com However, the activity of FMO1 with this compound was observed to be much lower compared to its activity with H-Met-Phe-OH or methionine itself. nih.gov In contrast, the activity of FMO3 with this compound was found to be similar to or lower than its activity with methionine at concentrations of 1 mM and 5 mM, respectively. nih.gov Human FMO5, another isoform, was found to be inactive towards these peptides. nih.gov This enzymatic action highlights a specific metabolic pathway for this compound, where the sulfur atom in the methionine residue is targeted for oxidation. nih.govturkjps.org

Table 1: Interaction of this compound with Human Flavin-Containing Monooxygenases (FMOs)

| Enzyme Isoform | Interaction/Activity | Notes | Reference |

|---|---|---|---|

| FMO1 | Oxidizes this compound (at 5 mM) | Activity is significantly lower compared to its action on methionine or H-Met-Phe-OH. | nih.govmedchemexpress.com |

| FMO3 | Oxidizes this compound (at 1 mM and 5 mM) | Activity is comparable to or lower than its action on methionine. | nih.govmedchemexpress.com |

| FMO5 | Inactive | No oxidative activity observed with this compound. | nih.gov |

Cellular Signaling Pathways Influenced by this compound

This compound has demonstrated the ability to influence cellular signaling, most notably in the context of neuronal development.

A significant biological activity of this compound is its ability to promote neurite outgrowth in rat pheochromocytoma (PC12) cells, a common model for studying neuronal differentiation. medchemexpress.commdpi.com Studies have shown that this compound synergistically enhances neurite formation when used in conjunction with dibutyryl cyclic AMP (Bt2cAMP). medchemexpress.commdpi.com This effect was observed when PC12 cells were cultured with this compound at concentrations ranging from 0.2 µM to 200 µM in the presence of 0.5 mM Bt2cAMP for 24 hours. medchemexpress.comresearchgate.net The dipeptide this compound, along with H-Val-Met-OH, showed higher neurite formation ratios than their constituent amino acids alone. mdpi.comresearchgate.net This suggests that this compound engages with signaling pathways that are downstream or parallel to cyclic AMP signaling, contributing to the morphological changes associated with neuronal differentiation. medchemexpress.commdpi.com

Table 2: Effect of this compound on Neurite Outgrowth in PC12 Cells

| Concentration of this compound | Condition | Observed Effect | Reference |

|---|---|---|---|

| 0.2 µM - 200 µM | Administered with 0.5 mM dibutyryl cyclic AMP (Bt2cAMP) for 24 hours | Synergistically promotes neurite growth. | medchemexpress.commdpi.com |

| 20 µM | Administered with 0.5 mM Bt2cAMP | Demonstrated significant neurite outgrowth-promoting activity. | mdpi.com |

While direct evidence linking this compound to other specific signaling networks is limited, the broader class of dipeptides is known to influence major cellular signaling pathways. explorationpub.comresearchgate.net Dipeptides can act as signaling molecules that affect pathways such as the PI3K/Akt, MAPK/ERK, and mTOR pathways, which are central to regulating cell growth, proliferation, and metabolism. explorationpub.comnih.govmdpi.com For instance, some dipeptides have been shown to modulate the phosphorylation of PI3K and Akt. mdpi.com Given that the constituent amino acids, methionine and valine, are involved in crucial metabolic processes like one-carbon metabolism and the synthesis of branched-chain amino acids, it is plausible that this compound could have modulatory effects on nutrient-sensing pathways. researchgate.netnih.gov The PI3K/Akt/mTOR pathway, in particular, is a key regulator of cellular responses to nutrient availability, and its components are known to be influenced by amino acids and their derivatives. nih.govnih.gov Therefore, this compound may potentially interact with these or related signaling networks, although specific mechanisms remain to be elucidated.

Activation of Neurite Growth-Promoting Signaling (e.g., in PC12 Cells)

Role as a Building Block in Complex Peptide Synthesis or Biologically Active Fragments

In the field of chemical synthesis, dipeptides like this compound serve as valuable building blocks for constructing larger, more complex peptides. The use of pre-formed dipeptide units can be advantageous in solid-phase peptide synthesis (SPPS) by helping to circumvent common side reactions, such as the formation of diketopiperazines, which can occur during the addition of the third amino acid residue. iris-biotech.de

A protected form of the (R)-methionine-(R)-valine dipeptide has been utilized in the synthesis of α-amino-γ-lactam (Agl), demonstrating its practical application as a synthetic intermediate. researchgate.net The methionine residue itself is notable in peptide synthesis due to the potential for its alpha-proton to be abstracted under basic conditions, which can lead to epimerization. mdpi.com The valine residue, being sterically hindered, also influences the kinetics and outcomes of coupling reactions. mdpi.com Therefore, the specific sequence of Met-Val presents unique considerations and applications in the strategic synthesis of larger, biologically active peptides or peptide mimetics. researchgate.netmdpi.com

Advanced Research Applications and Future Perspectives for H-met-val-oh

H-Met-Val-OH as a Template for Peptidomimetic Design

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability and bioavailability. This compound serves as a valuable template in this field due to its inherent biological activities.

Rational Design of this compound Analogs for Enhanced Biological Efficacy and Stability

The rational design of analogs of this compound is a key area of research aimed at improving its therapeutic potential. General strategies in peptidomimetic design that can be applied to this compound include modifying the peptide backbone and amino acid side chains. medchemexpress.comsemanticscholar.org Techniques such as cyclization and the incorporation of unnatural amino acids are employed to increase resistance to enzymatic degradation and to lock the peptide into a biologically active conformation. semanticscholar.org For instance, the substitution of natural L-amino acids with D-amino acids can significantly enhance peptide stability. medchemexpress.com While these general principles are well-established, specific studies detailing the rational design and synthesis of this compound analogs with enhanced efficacy and stability are not yet widely available in the reviewed literature. The development of such analogs would be a critical step towards translating the therapeutic potential of this compound into clinical applications.

Exploration in Neurological Disease Therapeutics and Diagnostics

Preliminary research has highlighted the potential of this compound in the context of neurological health. Studies have shown that this dipeptide can synergistically promote neurite growth in PC12 cells, which are a common model for neuronal function. medchemexpress.com This neurite outgrowth-promoting activity suggests a potential role in neuronal regeneration and repair, which is relevant for various neurodegenerative diseases. medchemexpress.commedchemexpress.com

The exploration of this compound and its potential analogs as therapeutic agents for conditions like Alzheimer's and Parkinson's disease is an active area of interest. However, current research is still in the early stages, and direct evidence of its efficacy in treating these specific diseases is yet to be established. Furthermore, the potential of this compound as a diagnostic biomarker for neurological disorders, for instance by its detection in cerebrospinal fluid, remains an unexplored but promising avenue for future investigation. nih.govnih.govfrontiersin.org

Role in Functional Food Development and Nutritional Science

The demand for functional foods, which offer health benefits beyond basic nutrition, is on the rise. Bioactive peptides derived from food proteins are key ingredients in many of these products.

Development of Advanced Analytical Techniques for In Vitro and In Vivo Monitoring of this compound

The ability to accurately identify and quantify this compound in various biological and food matrices is crucial for advancing research into its applications. This requires the development and optimization of sophisticated analytical methods.

Spectroscopic and Chromatographic Methodologies for Identification and Quantification

Several powerful analytical techniques are available for the characterization of peptides like this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of amino acids and peptides. mdpi.comnih.gov Reversed-phase HPLC, often coupled with pre-column derivatization, is a common approach for analyzing these compounds in complex samples. mdpi.com

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity for the identification and quantification of peptides. theanalyticalscientist.comnih.gov This technique allows for the determination of the molecular weight and sequence of peptides, providing unambiguous identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another invaluable tool for the structural elucidation of peptides. nih.govmdpi.com 1D and 2D NMR experiments can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule, confirming its identity and conformation. nih.govmdpi.com

While these techniques are well-established for peptide analysis in general, the development of specific, validated methods for the routine and high-throughput monitoring of this compound in different sample types, such as food hydrolysates or biological fluids, is a necessary step for future research and quality control. mdpi.compreprints.orgmdpi.comnih.gov

Assessment of Bioavailability and Distribution in Preclinical Models

The bioavailability and distribution of the dipeptide this compound are critical parameters in evaluating its potential as a therapeutic or nutritional agent. Preclinical studies, utilizing both in vitro and in vivo models, provide essential insights into its absorption, distribution, and metabolic fate. These investigations focus on how the dipeptide is absorbed from the gastrointestinal tract, its presence in systemic circulation, and its accumulation in various tissues.

Research into small peptides indicates that their absorption is primarily mediated by specific transporters in the small intestine, most notably the proton-coupled peptide transporter 1 (PepT1). karger.com This transporter facilitates the uptake of di- and tripeptides from the intestinal lumen into enterocytes, the cells lining the intestine. This transport mechanism is often more efficient than the transport of individual free amino acids.

Preclinical studies in rat models have demonstrated the robustness of dipeptide absorption. For instance, investigations into the absorption of structurally similar dipeptides, such as glycyl-L-valine, have shown that their uptake is well-maintained even under pathological conditions where free amino acid transport is impaired. karger.comkarger.com In a study on uremic rats, severe uremia was found to reduce the in vivo intestinal uptake of free L-methionine, whereas the absorption of the dipeptide glycyl-L-valine was not significantly affected. karger.com This suggests that the dipeptide transport system can be more resilient than that for free amino acids.

The following table summarizes findings on the absorption of related dipeptides and amino acids in rat preclinical models.

| Compound | Preclinical Model | Key Findings on Absorption | Reference |

| L-Methionine | Uremic Rat Model | In vivo intestinal absorption was significantly reduced in severe uremia. | karger.com |

| Glycyl-L-Valine | Uremic Rat Model | In vivo intestinal absorption was not significantly affected by severe uremia. | karger.com |

| L-Methionyl-L-Methionine | Rat Model | Absorption was maximal in the proximal small intestine and greater than equivalent free methionine. Significant intraluminal hydrolysis occurred. | portlandpress.com |

Once absorbed, the distribution of dipeptides to various tissues is a crucial determinant of their biological activity. While specific data on the tissue distribution of this compound is limited, studies on other dipeptides in mice have revealed organ-specific distribution patterns. mdpi.com These studies show that dipeptide concentrations are often significantly higher in tissues such as the muscle, liver, spleen, and thymus compared to the serum. mdpi.com This suggests active uptake and accumulation in specific organs. The structural arrangement of the dipeptide, including the N- and C-terminal amino acid, plays a significant role in its tissue-specific distribution. mdpi.com

Furthermore, studies using radiolabeled methionine and valine in rats have shown that these amino acids are incorporated into proteins in various tissues, including tumors, indicating their systemic distribution and cellular uptake following administration. nih.gov A kinetic model using L-[35S]methionine in rats determined that rates of incorporation into protein vary widely among different brain structures, with much lower rates in white matter compared to gray matter. nih.gov

The table below presents data on the organ-specific distribution of various dipeptides in mice, illustrating the principle of differential tissue accumulation.

| Dipeptide | Highest Concentrations Observed | Relative Serum Concentration | Reference |

| Carnosine (β-Ala-His) | Muscle, Heart, Brain | Low | mdpi.com |

| Anserine (β-Ala-N-methyl-His) | Muscle, Heart | Low | mdpi.com |

| Ala-Gln & Asp-Gln | Liver | Low | mdpi.com |

| Glu-Ser & Gly-Asp | Spleen, Thymus | Low | mdpi.com |

These preclinical findings suggest that this compound is likely to be efficiently absorbed from the intestine, partly as the intact dipeptide and partly as its constituent amino acids. Following absorption, it is expected to be distributed to various tissues, where it can be utilized for protein synthesis or other metabolic functions.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing H-Met-Val-OH in laboratory settings?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC) with gradients optimized for peptide retention. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra) and mass spectrometry (MS) to verify molecular weight . Purity is assessed using analytical HPLC (>95% purity threshold for research-grade material). Experimental protocols should align with reproducibility guidelines, including detailed documentation of solvent systems, coupling reagents, and cleavage conditions .

Q. How do researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Stability is maintained by storing lyophilized this compound at -20°C in airtight, light-protected containers to prevent oxidation and hydrolysis. For aqueous solutions, buffers (e.g., phosphate-buffered saline, pH 7.4) with antioxidants (e.g., 0.1% TCEP) are recommended. Stability assessments include periodic HPLC analysis to detect degradation products and circular dichroism (CD) spectroscopy to monitor conformational integrity .

Advanced Research Questions

Q. How do structural isomers like H-Val-Met-OH differ from this compound in enzymatic recognition and biological activity?

- Methodological Answer : The reversed sequence in H-Val-Met-OH alters substrate-enzyme interactions due to changes in N-terminal/C-terminal residue accessibility. Comparative studies using enzyme kinetics (e.g., Michaelis-Menten constants) and molecular docking simulations reveal distinct binding affinities for proteases like trypsin or aminopeptidases. For example, this compound may exhibit higher susceptibility to cleavage by methionine-specific proteases, while H-Val-Met-OH could be targeted by valine-recognizing enzymes . Structural differences also impact physicochemical properties (e.g., solubility, logP), quantified via HPLC retention times and octanol-water partition coefficients .

Q. What strategies are employed to resolve contradictions in studies on this compound’s metabolic pathways?

- Methodological Answer : Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo systems) or analytical techniques. A systematic approach includes:

- Meta-analysis : Pooling data from studies using standardized protocols (e.g., identical LC-MS/MS parameters for metabolite detection) .

- Dose-response studies : Testing this compound across physiological and supraphysiological concentrations to identify threshold effects.

- Isotopic labeling : Using ¹³C-labeled this compound to trace metabolic intermediates and validate pathways via isotope-ratio mass spectrometry .

Q. How can researchers optimize experimental designs for studying this compound’s role in cellular signaling pathways?

- Methodological Answer : Advanced designs incorporate:

- Knockdown/knockout models : CRISPR-Cas9-edited cell lines lacking specific receptors (e.g., G-protein-coupled receptors) to isolate this compound’s signaling mechanisms.

- Time-resolved assays : Fluorescence-based calcium imaging or FRET biosensors to capture real-time signaling dynamics.

- Multi-omics integration : Correlating transcriptomic (RNA-seq) and proteomic (SILAC) data to map downstream effectors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity profiles of this compound across studies?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., buffer composition, temperature). Resolution involves:

- Inter-laboratory validation : Collaborative reproducibility studies with harmonized protocols.

- Positive/negative controls : Including reference peptides (e.g., glutathione for antioxidant assays) to calibrate activity measurements.

- Data transparency : Publishing raw datasets (e.g., deposited in ProteomeXchange or MetaboLights) for independent reanalysis .

Structural and Functional Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.